molecular formula C6H7N3 B13100385 1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine

1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine

Cat. No.: B13100385
M. Wt: 121.14 g/mol
InChI Key: CMTIIKLYNHALNZ-UHFFFAOYSA-N
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Description

1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine (CAS 50269-92-6) is a fused bicyclic heterocyclic compound with the molecular formula C6H7N3 and a molecular weight of 121.14 g/mol . This scaffold is part of a class of nitrogen-rich heterocycles that are considered underexplored but highly promising in medicinal chemistry and drug discovery . As a building block, it is related to pyrrolotriazinone derivatives, which have demonstrated significant research value across multiple therapeutic areas. These related analogs have been investigated as potent immunostimulating agents, shown to activate the proliferative response to human lymphocyte mitogens and stimulate the production of free oxygen radicals by phagocytes . Furthermore, the broader pyrrolo[1,2-d][1,2,4]triazine scaffold has been identified in research targeting antifungal agents active against pathogenic Candida spp. and Aspergillus fumigatus . The compound's mechanism of action is target-dependent, but nitrogen-based heterocycles, in general, can engage in various weak interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and π-stacking, which are critical for inhibitor or antagonist activity . Researchers value this scaffold for its potential in discovering new chemical entities, particularly when facing new target classes. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

1,2-dihydropyrrolo[1,2-d][1,2,4]triazine

InChI

InChI=1S/C6H7N3/c1-2-6-4-7-8-5-9(6)3-1/h1-3,5,7H,4H2

InChI Key

CMTIIKLYNHALNZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CN2C=NN1

Origin of Product

United States

Preparation Methods

Key Features:

  • Cyclization of 1H-pyrroles substituted with biscarbamoyl groups leads to the formation of pyrrolotriazinones.
  • Rearrangement of pyrrolooxadiazines in the presence of nucleophiles such as lithium or sodium counter ions facilitates regioselective formation of the triazine ring.
  • The reaction regioselectivity is influenced by the halogen source used in triphenylphosphorane and the nature of N-functional groups.
  • This method yields biologically active pyrrolotriazinones efficiently, making it valuable for pharmaceutical applications.
Parameter Details
Starting Material 1,2-biscarbamoyl-substituted pyrroles, pyrrolooxadiazines
Reaction Conditions Mild (0 °C, 5 min)
Key Reagents Triphenylphosphorane, lithium/sodium ions
Advantages High regioselectivity, mild conditions, short reaction time
Applications Synthesis of biologically active pyrrolotriazinones and triazines

This method is well-documented in peer-reviewed journals and represents a practical advancement over older synthetic routes.

N-Amination and Cyclization Route

Another effective synthetic strategy involves N-amination of methyl pyrrole-2-carboxylate followed by a sequence of transformations leading to the triazine core. This approach is notable for its scalability and safety, demonstrated in kilogram-scale syntheses.

Process Outline:

  • Preparation of monochloramine in methyl tert-butyl ether (MTBE) under controlled low temperatures (-8 ± 2 °C).
  • Reaction of monochloramine with 2-cyanopyrrole at 0–10 °C under nitrogen atmosphere, producing pyrrolo[2,1-f]triazin-4-amine.
  • Control of reaction progress by HPLC and pH monitoring ensures high purity and yield.
Step Conditions/Details
Monochloramine Preparation Aqueous ammonia + sodium hypochlorite in MTBE, −8 ± 2 °C
Key Intermediate 2-cyanopyrrole
Reaction Temperature 0–10 °C
Monitoring HPLC, KI-starch test, pH > 10
Outcome High purity triazine amine

This methodology is notable for its industrial applicability, safety profile, and ability to produce multi-kilogram quantities.

Transition Metal-Mediated and Multistep Syntheses

Transition metal catalysis has been employed to construct the triazine ring, often involving:

  • Bromination of chlorinated pyrrolo-triazine intermediates
  • Subsequent metal-catalyzed coupling or cyclization steps

These methods allow precise functionalization and diversification of the triazine core but may require more complex setups and longer reaction times.

Feature Description
Metal Catalysts Palladium, copper complexes
Starting Materials Halogenated pyrrolotriazines
Advantages High regio- and chemoselectivity
Limitations Longer reaction times, catalyst cost

These approaches are valuable for generating substituted derivatives for medicinal chemistry research.

1,3-Dipolar Cycloaddition Strategies

Recent advances include the use of 1,3-dipolar cycloadditions of triazinium ylides with electron-poor dipolarophiles to synthesize polysubstituted pyrrolotriazines in a single step.

  • Alkylation of 1,2,4-triazines forms bench-stable triazinium salts.
  • These salts generate reactive ylides that undergo cycloaddition efficiently.
  • This method provides access to diverse substitution patterns with good regio- and diastereoselectivity.
Parameter Details
Key Intermediate 1-alkyl-1,2,4-triazinium salts
Reaction Type 1,3-Dipolar cycloaddition
Advantages Single-step, regio- and diastereoselective
Applications Synthesis of novel pyrrolotriazines

This strategy broadens the synthetic toolbox for pyrrolotriazine derivatives and is useful for rapid library generation.

Comparative Summary Table of Preparation Methods

Method Reaction Conditions Key Reagents/Intermediates Advantages Limitations
Intramolecular Cyclization & Rearrangement 0 °C, 5 min 1,2-biscarbamoyl pyrroles, pyrrolooxadiazines Mild, regioselective, fast Requires specific nucleophiles
N-Amination & Cyclization −8 to 10 °C Monochloramine, 2-cyanopyrrole Scalable, safe, industrially viable Requires careful temperature control
Transition Metal-Mediated Synthesis Variable, often elevated Halogenated intermediates, metal catalysts High selectivity, functionalization Catalyst cost, longer times
1,3-Dipolar Cycloaddition Mild, single-step 1-alkyl-1,2,4-triazinium salts Rapid, regio- and diastereoselective Limited to specific dipolarophiles

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced forms of the triazine ring.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in the case of remdesivir, the triazine moiety inhibits the RNA-dependent RNA polymerase of RNA viruses, thereby preventing viral replication . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function.

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